molecular formula C21H19BrN4O2 B3440793 4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide

4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide

Cat. No.: B3440793
M. Wt: 439.3 g/mol
InChI Key: YOBKIDBARHTOCR-UHFFFAOYSA-N
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Description

4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom, a phenyl group, and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be achieved through a palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . The bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions . The final step involves the coupling of the bromopyrazole with a benzamide derivative in the presence of a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like K2CO3 or NaOH.

    Oxidation: Oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4.

    Reduction: Reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminum hydride).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the interaction of pyrazole derivatives with biological targets, such as proteins or nucleic acids.

    Chemical Biology: It can serve as a probe to investigate cellular pathways and mechanisms.

    Industrial Applications: The compound can be used in the synthesis of more complex molecules for various industrial applications, including materials science and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a bioisostere for other heterocycles, allowing the compound to bind to active sites of enzymes or receptors with high affinity. The bromine atom can participate in halogen bonding, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-bromopyrazole: A simpler pyrazole derivative with similar reactivity but lacking the additional functional groups.

    N-phenylpyrazole: A pyrazole derivative with a phenyl group, similar in structure but without the bromine atom.

    Pyrrolidine-1-carbonyl derivatives: Compounds with the pyrrolidine-1-carbonyl group, which can exhibit similar biological activities.

Uniqueness

4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide is unique due to its combination of functional groups, which allows it to interact with a wide range of biological targets. The presence of the bromine atom and the pyrrolidine-1-carbonyl group enhances its binding affinity and specificity, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

4-bromo-N-[2-phenyl-4-(pyrrolidine-1-carbonyl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2/c22-16-10-8-15(9-11-16)20(27)24-19-18(21(28)25-12-4-5-13-25)14-23-26(19)17-6-2-1-3-7-17/h1-3,6-11,14H,4-5,12-13H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBKIDBARHTOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(N(N=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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